2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one
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Overview
Description
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is a heterocyclic compound that features both imidazole and pyridine rings. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and biological activity. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyridine with trifluoromethylating agents in the presence of a base, followed by cyclization with an imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield partially or fully reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazo-pyridines, which can be further utilized in various applications .
Scientific Research Applications
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an angiotensin II receptor antagonist.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets. For instance, as an angiotensin II receptor antagonist, it binds to the angiotensin II receptor, inhibiting its activity and thereby reducing blood pressure. The trifluoromethyl group enhances its binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo-[4,5-b]-pyridine: Another imidazo-pyridine derivative with similar structural features but different functional groups.
6-(Trifluoromethyl)-2H-imidazo[4,5-b]pyridin-2-ylidene: A compound used in OLEDs with similar trifluoromethyl and imidazo-pyridine structure.
Uniqueness
2,3-Dimethyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and trifluoromethyl groups enhances its stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C9H8F3N3O |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
2,3-dimethyl-7-(trifluoromethyl)-4H-imidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C9H8F3N3O/c1-4-13-7-5(9(10,11)12)3-6(16)14-8(7)15(4)2/h3H,1-2H3,(H,14,16) |
InChI Key |
YNAZHNLCUYLUNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)NC(=O)C=C2C(F)(F)F |
Origin of Product |
United States |
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